molecular formula C9H9BrClNO2 B12967954 Ethyl 2-amino-4-bromo-5-chlorobenzoate

Ethyl 2-amino-4-bromo-5-chlorobenzoate

Cat. No.: B12967954
M. Wt: 278.53 g/mol
InChI Key: IYUZNTYSCJECQG-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Benzoate (B1203000) Esters in Synthetic Chemistry

Substituted benzoate esters are fundamental building blocks in organic synthesis, prized for their stability and versatile reactivity. organic-chemistry.org These compounds are not merely laboratory curiosities; they are integral to the production of a wide array of commercial products, including pharmaceuticals, fragrances, and solvents. mdpi.com For instance, certain methyl benzoate compounds are utilized for their fruity scents in syrups and as solvents for resins. mdpi.com

In the realm of synthetic strategy, the ester group on the benzene (B151609) ring is known to be electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. study.com This directive effect is a cornerstone of retrosynthetic analysis, allowing chemists to control the regiochemistry of reactions on the aromatic ring.

The synthesis of benzoate esters is well-established, with methods ranging from classic acid-catalyzed esterification of benzoic acids to the use of modern solid acid catalysts, which offer the advantage of being recoverable and reusable. mdpi.com Their utility is further expanded as they serve as precursors for a variety of functional groups. For example, p-aminobenzoic acid esters are used in the PEGylation of therapeutic proteins to improve their medicinal properties. rsc.org The adaptability of substituted benzoate esters makes them indispensable tools for constructing complex molecular architectures.

Overview of Ethyl 2-amino-4-bromo-5-chlorobenzoate in Chemical Research

This compound is a polysubstituted aromatic compound that has garnered attention primarily as a key intermediate in the synthesis of high-value organic molecules, particularly pharmaceuticals. Its structure features an ethyl ester, an amino group, and two different halogen atoms (bromine and chlorine) attached to the benzene ring. This specific arrangement of functional groups makes it a highly valuable precursor for building more complex molecular frameworks.

The parent compound, 2-amino-4-bromo-5-chlorobenzoic acid, is a crucial starting material for the synthesis of important antidiabetic drugs. patsnap.comnih.gov Consequently, the ethyl ester form, this compound, serves as a protected or activated version of the carboxylic acid, facilitating specific reaction pathways in multi-step syntheses. Patent literature reveals that related structures, such as ethyl 5-bromo-2-aminobenzoate, are prepared as intermediates in the synthesis of hypoglycemic agents. epo.org The synthesis of the closely related 5-bromo-2-chlorobenzoic acid, another important intermediate, often involves its ethyl ester form, ethyl 5-bromo-2-chlorobenzoate, highlighting the role of esterification in these synthetic routes. epo.orggoogle.com

Below are the key chemical properties of the parent acid, from which the properties of the ethyl ester can be inferred.

Table 1: Physicochemical Properties of 2-Amino-4-bromo-5-chlorobenzoic acid

Property Value
Molecular Formula C₇H₅BrClNO₂
Molecular Weight 249.47 g/mol
IUPAC Name 2-amino-4-bromo-5-chlorobenzoic acid
InChIKey QLUCPCIKLHKGRW-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1Cl)Br)N)C(=O)O

Data sourced from PubChem CID 15311388. nih.gov

Interactive Data Table: Properties of 2-Amino-4-bromo-5-chlorobenzoate (Carboxylate form)

PropertyValueSource
Molecular FormulaC₇H₄BrClNO₂⁻PubChem nih.gov
Exact Mass247.91139 DaPubChem nih.gov
Charge-1PubChem nih.gov
Parent Compound2-Amino-4-bromo-5-chlorobenzoic acidPubChem nih.gov

Research Trajectories and Future Perspectives for Aminohalobenzoates

The future of research involving aminohalobenzoates, including this compound, is intrinsically linked to advancements in medicinal chemistry and materials science. The presence of multiple functional groups—an amine, halogens, and an ester—on a single aromatic scaffold provides a platform for generating diverse molecular libraries through combinatorial chemistry.

Key research trajectories include:

Development of Novel Pharmaceuticals: As demonstrated by their role in creating antidiabetic drugs, aminohalobenzoates are valuable precursors for synthesizing biologically active compounds. patsnap.comgoogle.com Future work will likely focus on utilizing these intermediates to access new classes of therapeutic agents, leveraging the halogen atoms for specific interactions with biological targets or as sites for further chemical modification, such as cross-coupling reactions.

Advanced Functional Materials: The unique electronic properties conferred by the amino and halogen substituents can be exploited in the design of novel organic materials. Research may explore their incorporation into polymers, dyes, or organic electronics where the specific substitution pattern can influence properties like conductivity, photoluminescence, and stability.

Bioorthogonal Chemistry: The development of highly selective chemical reactions that can be performed in complex biological environments is a rapidly growing field. nih.gov Specially designed aminohalobenzoates could serve as probes or handles for bioorthogonal ligation strategies, enabling the in-situ synthesis or activation of molecules within living systems. nih.gov The reactivity of the C-Br and C-Cl bonds, for instance, can be differentially exploited in metal-catalyzed reactions.

The versatility of α-halo esters as potent alkylating agents and intermediates for forming new C-C and C-N bonds further underscores the potential of this class of compounds in synthetic chemistry. wikipedia.org As synthetic methodologies become more sophisticated, the ability to selectively functionalize each position of the aminohalobenzoate ring will unlock new avenues for creating complex and high-value molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

ethyl 2-amino-4-bromo-5-chlorobenzoate

InChI

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)5-3-7(11)6(10)4-8(5)12/h3-4H,2,12H2,1H3

InChI Key

IYUZNTYSCJECQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)Br)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Amino 4 Bromo 5 Chlorobenzoate

Reactivity of the Halogen Substituents

The presence of both bromine and chlorine atoms on the benzene (B151609) ring makes Ethyl 2-amino-4-bromo-5-chlorobenzoate a versatile substrate for reactions involving halogen displacement. The differing reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, influenced by the electronic environment of the ring, allows for selective chemical modifications.

Nucleophilic Aromatic Substitution Pathways

The benzene ring of this compound is rendered electron-deficient by the presence of the bromo, chloro, and ethyl ester groups, making it susceptible to nucleophilic aromatic substitution (SNAr). The amino group, being electron-donating, can facilitate nucleophilic attacks, allowing for the creation of new derivatives. In related polyhalogenated aromatic compounds, electron-withdrawing groups have been shown to increase the ring's electrophilicity, thereby enhancing its reactivity in nucleophilic aromatic substitutions. The relative position of the halogens to the other functional groups dictates which halogen is more readily substituted.

Participation in Cross-Coupling Reactions (e.g., Suzuki coupling)

This compound is an ideal candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds. iaea.org This reaction typically involves coupling an organoboron compound (like an arylboronic acid) with an organohalide. organic-chemistry.org

A key feature of di-halogenated substrates like this is the potential for selective coupling. In palladium-catalyzed reactions, the carbon-bromine bond is generally more reactive towards oxidative addition than the carbon-chlorine bond. This differential reactivity allows for the selective substitution of the bromine atom at the C-4 position, while leaving the chlorine atom at the C-5 position untouched. This selective transformation is valuable in multi-step organic synthesis. nih.gov The reaction is typically carried out in the presence of a palladium catalyst, such as a combination of Pd(OAc)₂ and a phosphine (B1218219) ligand like PCy₃, and a base to activate the boronic acid. organic-chemistry.org

Table 1: Representative Selective Suzuki-Miyaura Coupling Reaction

ParameterDescription
Substrate This compound
Coupling Partner Phenylboronic Acid (Ar-B(OH)₂)
Catalyst Palladium(II) Acetate (Pd(OAc)₂) with a suitable phosphine ligand
Base Potassium Carbonate (K₂CO₃) or Potassium Fluoride (KF) organic-chemistry.org
Expected Major Product Ethyl 2-amino-5-chloro-4-phenylbenzoate
Observation Selective reaction at the more labile C-Br bond over the C-Cl bond.

Halogen Reactivity in Cyclization Reactions

The halogen substituents on this compound can serve as leaving groups in intramolecular cyclization reactions, leading to the formation of various heterocyclic scaffolds. The strategic positioning of the amino, ester, and halogen groups allows for the construction of fused ring systems. For instance, after modification of the amino or ester group, a subsequent intramolecular reaction can involve the displacement of one of the halogens to form a new ring. This approach is instrumental in synthesizing quinazoline (B50416) and benzodiazepine (B76468) analogs, which are significant frameworks in medicinal chemistry.

Table 2: Conceptual Intramolecular Cyclization Pathway

StepDescriptionIntermediate/Product
1. Derivatization The amino group is acylated with a reagent containing a terminal nucleophile (e.g., N-(chloroacetyl) chloride).Ethyl 2-(2-chloroacetamido)-4-bromo-5-chlorobenzoate
2. Cyclization Under basic conditions, the nitrogen atom of the amide attacks the carbon bearing the bromine atom in an intramolecular SNAr reaction.A tricyclic lactam structure.
Significance This demonstrates how the halogen acts as a leaving group to facilitate the formation of complex heterocyclic systems.

Reactivity of the Amino Group

The amino group (-NH₂) at the C-2 position is a key functional handle that significantly influences the molecule's properties and allows for a range of chemical modifications.

Protonation and Acid-Base Equilibria

The amino group on the aromatic ring is basic and can be protonated by an acid to form an ammonium (B1175870) salt. However, the basicity of this amino group is considerably weakened by the strong electron-withdrawing effects of the adjacent ester group and the halogen substituents (bromo and chloro) on the ring. These groups pull electron density away from the nitrogen atom via inductive and resonance effects, making its lone pair of electrons less available to bond with a proton. Consequently, this compound is a much weaker base than aniline. This reduced basicity is an important consideration in reactions that are sensitive to pH.

Derivatization Reactions of the Amine Functionality

The primary amine functionality can undergo various common derivatization reactions, providing a route to a wide array of more complex molecules. These reactions are fundamental in using the compound as a building block in organic synthesis.

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form stable amide derivatives. For example, reaction with acetyl chloride yields the corresponding acetamide.

Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, converts the primary amino group into a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be substituted with a variety of nucleophiles in Sandmeyer or similar reactions to introduce functionalities like -OH, -CN, or other halogens.

Alkylation: The nitrogen atom can be alkylated using alkyl halides, although over-alkylation to secondary and tertiary amines can be a competing process.

These derivatization reactions are crucial for altering the molecule's steric and electronic properties for subsequent synthetic steps.

Table 3: Common Derivatization Reactions of the Amino Group

Reaction TypeReagent ExampleProduct Functional Group
Acylation Acetyl Chloride (CH₃COCl)Amide (-NHCOCH₃)
Sulfonylation Tosyl Chloride (TsCl)Sulfonamide (-NHTs)
Diazotization Sodium Nitrite (NaNO₂) / HClDiazonium Salt (-N₂⁺Cl⁻)
Alkylation Methyl Iodide (CH₃I)Methylated Amine (-NHCH₃, -N(CH₃)₂)

Diazotization Processes

The primary aromatic amine group at the C2 position of this compound is a key site for chemical transformation, most notably through diazotization. This process converts the amine into a highly versatile diazonium salt, which serves as an intermediate for a wide array of functional group interconversions.

The reaction is typically initiated in situ by treating the amine with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C) to prevent the premature decomposition of the resulting diazonium salt. researchgate.netyoutube.com

The mechanism proceeds through several key steps:

Formation of the Nitrosonium Ion: The strong acid protonates nitrous acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). google.com

Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino group of this compound attacks the nitrosonium ion. This forms a new nitrogen-nitrogen bond. google.com

Proton Transfers and Dehydration: A series of proton transfers, facilitated by the solvent (water) and the excess acid, leads to the formation of a diazohydroxide. google.com Subsequent protonation of the hydroxyl group creates a good leaving group (water).

Formation of the Aryl Diazonium Ion: The departure of a water molecule results in the formation of the stable aryl diazonium ion (Ar-N₂⁺), where 'Ar' is the 4-bromo-5-chloro-2-(ethoxycarbonyl)phenyl group. google.com This diazonium salt, for instance, 4-bromo-5-chloro-2-(ethoxycarbonyl)benzenediazonium chloride, can then be used in subsequent reactions, such as Sandmeyer or Schiemann reactions, to introduce a variety of substituents onto the aromatic ring. nih.gov A patent for a similar compound, 5-bromo-2-aminobenzoic acid ethyl ester, describes its diazotization in a hydrochloric acid solution with sodium nitrite at temperatures between -5 to 6 °C, highlighting the practical application of this process. researchgate.net

Step Description Key Intermediates
1Generation of the electrophileNitrosonium ion (NO⁺)
2Nucleophilic attack by the amineN-nitrosamine derivative
3Tautomerization and ProtonationDiazohydroxide
4DehydrationAryl diazonium ion

Reactivity of the Ester Moiety

The ethyl ester group (-COOEt) is another primary site of reactivity in the molecule, predominantly undergoing nucleophilic acyl substitution reactions like hydrolysis and transesterification.

Ester hydrolysis cleaves the ester back into its constituent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base, each proceeding through a distinct mechanism. google.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and is essentially the reverse of Fischer esterification. youtube.com

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺). This enhances the electrophilicity of the carbonyl carbon. researchgate.net

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. google.comresearchgate.net

Proton Transfer: A proton is transferred from the oxonium ion to one of the ethoxy groups, converting it into a good leaving group (ethanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water to regenerate the acid catalyst and yield the final product, 2-amino-4-bromo-5-chlorobenzoic acid.

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis is an irreversible process because the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt, which is resistant to further nucleophilic attack. youtube.com

Nucleophilic Attack: A hydroxide (B78521) ion (⁻OH), a strong nucleophile, directly attacks the carbonyl carbon of the ester. This forms a tetrahedral alkoxide intermediate. google.com

Elimination: The tetrahedral intermediate collapses, and the ethoxide ion (⁻OEt) is eliminated as the leaving group. This step forms the carboxylic acid.

Deprotonation: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This produces the carboxylate salt (2-amino-4-bromo-5-chlorobenzoate) and ethanol.

Acidification: A final acidification step (work-up) is required to protonate the carboxylate and isolate the neutral carboxylic acid product. google.com A patent describes the hydrolysis of the related 5-bromo-2-chlorobenzoic acid ethyl ester using a sodium hydroxide solution, followed by acidification with hydrochloric acid to yield the carboxylic acid. researchgate.net

Catalyst Key Features Rate-Determining Step Reversibility
Acid (e.g., HCl)Protonation of carbonyl oxygenAttack of water on protonated esterReversible
Base (e.g., NaOH)Nucleophilic attack by hydroxide ionAttack of hydroxide on esterIrreversible

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol. This reaction is also typically catalyzed by an acid or a base. google.com The mechanism is analogous to hydrolysis, but with an alcohol molecule acting as the nucleophile instead of water.

In a typical acid-catalyzed transesterification mechanism:

The carbonyl oxygen is protonated by the acid catalyst.

A molecule of the new alcohol (R'-OH) attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.

Proton transfers occur, resulting in the protonation of the original ethoxy group.

The original alcohol (ethanol) is eliminated as a leaving group.

Deprotonation of the new ester yields the final product and regenerates the catalyst.

The reaction is an equilibrium process. To drive it towards the desired product, the new alcohol is often used in large excess, or the leaving alcohol (ethanol) is removed from the reaction mixture as it forms. google.com This method is valuable for modifying ester functionality to alter the compound's physical or chemical properties. nih.gov

Inter- and Intramolecular Reaction Pathways

The specific arrangement of functional groups in this compound allows for unique inter- and intramolecular reactions.

The ortho relationship between the amino group and the ethyl ester group makes this molecule a prime precursor for intramolecular cyclization reactions, particularly for the synthesis of heterocyclic systems like quinazolinones. researchgate.nethilarispublisher.com

A common pathway involves the reaction of the anthranilate ester with a one-carbon synthon, such as formamide (B127407) or a derivative. The mechanism for forming a quinazolinone ring system generally follows these steps:

Amidation: The amino group of the anthranilate reacts with an acylating agent (e.g., derived from formamide or an acyl chloride) to form an N-acylated intermediate.

Intramolecular Cyclization: Under heating or catalytic conditions, the nitrogen of the newly formed amide attacks the electrophilic carbonyl carbon of the ethyl ester group.

Elimination: The tetrahedral intermediate formed then eliminates a molecule of ethanol, resulting in the formation of the fused heterocyclic ring system of the quinazolinone.

These cyclization reactions are a cornerstone in the synthesis of a wide range of biologically active molecules, and derivatives of 2-aminobenzoic acid are frequently used starting materials for this purpose. nih.govnih.gov

The halogen substituents (bromine and chlorine) on the aromatic ring provide handles for new carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. libretexts.org

The Suzuki-Miyaura coupling mechanism involves a catalytic cycle with a palladium(0) complex:

Oxidative Addition: The catalytically active Pd(0) species inserts into the carbon-halogen bond (typically C-Br, as it is more reactive than C-Cl). This oxidizes the palladium to Pd(II) and forms an organopalladium intermediate. youtube.com

Transmetalation: An organoboron reagent (e.g., an arylboronic acid, Ar'-B(OH)₂), in the presence of a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the organoboron compound to form a more nucleophilic boronate species. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and the final biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

This reaction would allow for the synthesis of complex biaryl structures by selectively coupling a new aryl or vinyl group at the C4 position of the original molecule.

Reaction Type Functional Groups Involved Key Reagents/Catalysts Bond Formed
Intramolecular Cyclization-NH₂, -COOEtFormamide, Acetic AnhydrideC-N (intramolecular)
Suzuki-Miyaura Coupling-Br, -ClPd(0) catalyst, Arylboronic acid, BaseC-C (intermolecular)

Advanced Characterization Techniques and Spectroscopic Analysis Principles

Structural Elucidation Techniques

Confirming the precise arrangement of atoms and functional groups within the molecule is accomplished primarily through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman).

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: In ¹H NMR spectroscopy of Ethyl 2-amino-4-bromo-5-chlorobenzoate, the protons in different chemical environments absorb radiofrequency energy at distinct frequencies. The ethyl group protons are expected to appear as a characteristic triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group. The aromatic protons will present as distinct singlets or doublets, with their chemical shifts influenced by the electronic effects of the amino, bromo, and chloro substituents. The protons of the amino (NH₂) group typically appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, separate signals would be expected for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the six carbons of the benzene (B151609) ring. The positions of the aromatic carbon signals are diagnostic of the substitution pattern.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm the structural assignments. COSY experiments would show correlations between the coupled protons of the ethyl group, while HSQC would link each proton signal to its directly attached carbon atom, providing definitive evidence for the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

Group ¹H NMR (ppm) ¹³C NMR (ppm) Multiplicity
Ethyl CH₃ ~1.3 ~14 Triplet
Ethyl CH₂ ~4.3 ~61 Quartet
Amino NH₂ ~5-6 (broad) N/A Singlet
Aromatic CH ~7.0 - 8.0 ~110 - 150 Singlets/Doublets
Aromatic C-NH₂ N/A ~145 - 150 Singlet
Aromatic C-Br N/A ~110 - 115 Singlet
Aromatic C-Cl N/A ~120 - 125 Singlet
Aromatic C-COOEt N/A ~125 - 130 Singlet

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine are expected in the range of 3300–3500 cm⁻¹. A strong absorption band corresponding to the C=O stretch of the ester group would appear around 1700–1750 cm⁻¹. Other significant peaks include C-O stretching for the ester, C-H stretching for the aromatic and aliphatic groups, and vibrations corresponding to the C-Br and C-Cl bonds in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly useful for identifying non-polar bonds. The aromatic ring vibrations and the C-Br and C-Cl bonds would be expected to show characteristic signals in the Raman spectrum.

Table 2: Key IR Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (N-H) Stretch 3300 - 3500
Aliphatic (C-H) Stretch 2850 - 3000
Carbonyl (C=O) Stretch 1700 - 1750
Aromatic (C=C) Stretch 1450 - 1600
Ester (C-O) Stretch 1100 - 1300
C-Cl Stretch 600 - 800

Molecular Weight and Fragmentation Analysis

Mass spectrometry is the primary technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Molecular Ion Peak: In mass spectrometry, the molecular weight of this compound (C₉H₉BrClNO₂) is confirmed by the molecular ion peak. A crucial feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion.

Ionization Techniques: Soft ionization techniques like Electrospray Ionization (ESI-MS), often coupled with liquid chromatography (LC-MS), are used to generate the protonated molecule [M+H]⁺ with minimal fragmentation. uni.lu Gas chromatography-mass spectrometry (GC-MS) can also be used, though it may cause more fragmentation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula of the compound. This is a powerful tool for confirming the identity of the target molecule and distinguishing it from compounds with the same nominal mass.

Table 3: Predicted Isotopic Pattern for the Molecular Ion [M]⁺

Isotopes m/z (Da) Relative Abundance (%)
¹²C₉¹H₉⁷⁹Br³⁵ClN¹⁶O₂ 276.95 ~75%
¹²C₉¹H₉⁸¹Br³⁵ClN¹⁶O₂ 278.95 ~75%
¹²C₉¹H₉⁷⁹Br³⁷ClN¹⁶O₂ 278.95 ~25%

Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating the target compound from starting materials, byproducts, and other impurities, thereby assessing its purity. They are also vital for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC is a cornerstone technique for determining the purity of non-volatile compounds like this compound. A common method involves using a reverse-phase column (such as C8 or C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic or trifluoroacetic acid. sielc.commdpi.com Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. UPLC offers higher resolution and faster analysis times compared to traditional HPLC. mdpi.com

Gas Chromatography (GC): GC can be used to analyze the purity of volatile compounds. For a compound like this compound, derivatization of the polar amino group may be necessary to improve its thermal stability and chromatographic performance. nist.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. It is also used to identify a suitable solvent system for preparative column chromatography.

Flash Column Chromatography: This is a preparative technique used for the purification of the compound on a larger scale. It utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) identified through TLC analysis to separate the desired product from impurities.

Computational Chemistry and Theoretical Investigations of Ethyl 2 Amino 4 Bromo 5 Chlorobenzoate

Quantum Chemical Calculations

Density Functional Theory (DFT) has become a standard and versatile computational tool in chemistry for studying the electronic structure of many-body systems. Its application to Ethyl 2-amino-4-bromo-5-chlorobenzoate allows for the prediction of various properties. For instance, DFT can be used to model transition states to predict activation energies for reactions involving the displacement of its bromine or chlorine atoms.

Molecular Electrostatic Potential (MEP) maps, which can be generated using DFT, are particularly useful for identifying the electron-rich and electron-deficient regions of the molecule. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. In the case of this compound, the amino group is an electron-donating group, while the halogens and the ethyl ester group are electron-withdrawing, creating a complex electronic landscape.

Furthermore, Conceptual DFT provides a framework for quantifying chemical reactivity through descriptors such as chemical potential, hardness, and the Fukui function. These descriptors help in understanding the molecule's reactivity and its interactions with other chemical species.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory of the second order (MP2) can provide more accurate descriptions of electron correlation effects, which are important for non-covalent interactions. For this compound, MP2 calculations would be beneficial for accurately determining intermolecular interaction energies and refining the details of its conformational landscape.

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. For a molecule containing heavy atoms like bromine and chlorine, a flexible and robust basis set is essential.

The Pople-style basis set, 6-311++G(d,p) , is a popular choice that provides a good balance between accuracy and computational cost. The inclusion of diffuse functions ("++") is important for describing the behavior of lone-pair electrons and anions, while polarization functions ("d,p") allow for more flexibility in the shape of the orbitals, which is crucial for describing chemical bonds accurately.

For higher accuracy calculations, correlation-consistent basis sets like cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) are often employed. These basis sets are designed to systematically converge towards the complete basis set limit, allowing for more reliable and precise predictions of molecular properties. The choice of basis set will ultimately depend on the specific property being investigated and the desired level of accuracy.

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms in this compound dictates its physical and chemical properties. Computational methods are instrumental in exploring its potential conformations and understanding the energetic factors that govern its preferred shape.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the most stable bond lengths, bond angles, and dihedral angles. The presence of the flexible ethyl ester group means that the molecule can exist in multiple conformations.

The rotation around single bonds, such as the C-N bond of the amino group and the C-C bond of the ethyl ester group, is not entirely free. There are energetic barriers to rotation due to steric hindrance and electronic effects. Computational methods can be used to calculate the energy profile for rotation around these bonds.

By performing a series of constrained geometry optimizations where a specific dihedral angle is fixed at various values, the rotational barrier can be determined. This analysis provides valuable information about the flexibility of the molecule and the relative energies of different rotational isomers (rotamers). Understanding these barriers is important for comprehending the molecule's dynamic behavior in solution and its ability to adopt specific conformations required for interaction with biological targets or other molecules.

Electronic Structure and Reactivity Descriptors

Theoretical studies of a molecule's electronic structure are fundamental to understanding its reactivity, stability, and intermolecular interactions. For this compound, such an analysis would provide valuable information on how the interplay of the amino, bromo, chloro, and ethyl ester substituents influences the electron distribution across the benzene (B151609) ring.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map would visualize the electron density around this compound, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule would interact with other reagents. It would be expected that the oxygen atoms of the carbonyl group and the nitrogen of the amino group would be regions of negative potential, while the hydrogen atoms of the amino group would exhibit positive potential. The halogen atoms would likely show regions of both positive (sigma-hole) and negative potential, influencing their ability to form halogen bonds.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap suggests higher reactivity. For this compound, this analysis would pinpoint the orbitals involved in electron donation and acceptance, providing insight into its reaction mechanisms.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis would provide a detailed picture of the bonding within this compound. It would quantify the delocalization of electron density and the strength of various intramolecular interactions, such as hyperconjugation and hydrogen bonding. This would be particularly useful in understanding the stability conferred by the interactions between the amino group, the carbonyl group, and the aromatic ring.

Spectroscopic Property Prediction and Correlation

Computational methods are powerful tools for predicting spectroscopic data, which can then be used to interpret experimental results or to identify unknown compounds.

Theoretical Vibrational Frequency Analysis

A theoretical vibrational frequency analysis, typically performed using Density Functional Theory (DFT), would predict the infrared and Raman spectra of this compound. By calculating the vibrational modes, specific peaks in an experimental spectrum could be assigned to the stretching, bending, and torsional motions of the functional groups. This would be invaluable for confirming the molecular structure.

Computational NMR Chemical Shift Prediction (e.g., GIAO method with SCRF solvent models)

The Gauge-Including Atomic Orbital (GIAO) method is a common computational approach for predicting NMR chemical shifts. By applying this method, often in conjunction with a solvent model like the Self-Consistent Reaction Field (SCRF), the ¹H and ¹³C NMR spectra of this compound could be simulated. This would aid in the assignment of experimental NMR signals to specific atoms within the molecule.

Based on a thorough review of available scientific literature, there is currently no specific research published on the computational chemistry and theoretical investigations of This compound corresponding to the detailed outline provided.

Searches for theoretical studies, including Time-Dependent Density Functional Theory (TD-DFT) for electronic absorption spectra, calculations of proton affinities, predictions of reaction energetics, modeling of intermolecular interactions, and theoretical studies of nonlinear optical (NLO) properties for this specific compound did not yield any relevant results.

While research exists for structurally related compounds such as methyl 2-amino-5-chlorobenzoate and other substituted aminobenzoates, the explicit request to focus solely on this compound cannot be fulfilled with scientifically accurate and specific data at this time. The introduction of data from related but distinct molecules would violate the strict adherence to the specified subject compound.

Therefore, the generation of the requested article with detailed research findings and data tables is not possible due to the absence of dedicated computational studies on this compound in the current body of scientific literature.

Applications of Ethyl 2 Amino 4 Bromo 5 Chlorobenzoate As a Synthetic Intermediate

Building Block for Complex Organic Molecular Architectures

Ethyl 2-amino-4-bromo-5-chlorobenzoate serves as a foundational building block for constructing more intricate molecules. The presence of multiple, orthogonally reactive sites—the amino group, the two different halogens (bromine and chlorine), and the ethyl ester—allows for a stepwise and controlled introduction of molecular complexity. Chemists can selectively target one functional group while leaving the others intact for subsequent reactions. For instance, the bromo substituent is often more reactive in certain cross-coupling reactions than the chloro substituent, enabling sequential functionalization. This strategic reactivity is essential for synthesizing complex structures without the need for extensive protecting group chemistry.

Intermediate in Pharmaceutical Synthesis

Halogenated anthranilic acid derivatives are significant precursors in the pharmaceutical industry, and this compound is a key member of this class. Its structural framework is embedded in various biologically active compounds. The parent compound, 2-Amino-4-bromo-5-chlorobenzoic acid, is recognized as an important intermediate in the synthesis of various drugs, highlighting the role of its ester derivative in these synthetic pathways. indiamart.comnih.gov For example, related 2-amino-5-chlorobenzamide (B107076) structures are starting materials for quinazoline (B50416) compounds with potential therapeutic effects. google.com

A primary application of this intermediate is in the synthesis of aromatic heterocyclic compounds. The adjacent amino and ester groups are perfectly positioned to undergo cyclization reactions. By reacting with appropriate reagents, these groups can form fused ring systems that are central to many pharmaceutical agents. For instance, anthranilate esters are classical precursors for quinazolinones, a class of compounds with a wide range of biological activities. researchgate.net The synthesis involves the reaction of the amino group with a one-carbon unit, followed by cyclization with the ester. The bromo and chloro substituents on the benzene (B151609) ring are carried into the final heterocyclic product, where they can modulate the compound's pharmacological properties or serve as handles for further diversification.

The term "synthon" refers to a building block used to introduce a specific structural motif in a synthesis. This compound is a versatile synthon for creating highly functionalized aromatic systems. The different functional groups allow for a variety of transformations:

The amino group can be acylated, alkylated, or diazotized and replaced, allowing for the introduction of a wide array of substituents.

The bromo and chloro groups are ideal handles for modern cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to form new carbon-carbon or carbon-nitrogen bonds. This enables the attachment of other aryl, alkyl, or amino groups to the benzene ring.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other derivatives. indiamart.com

This reactivity makes it a valuable component for generating libraries of complex aromatic compounds for drug discovery screening.

Intermediate in Agrochemical Synthesis

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on novel heterocyclic and aromatic structures. The parent compound, 2-Amino-4-bromo-5-chlorobenzoic acid, is utilized as an intermediate in the agrochemical sector. indiamart.com The ethyl ester derivative, this compound, serves as a more soluble and often more reactive form for these synthetic processes, facilitating its use in the production of active agrochemical ingredients.

Precursor for Specialty Chemicals (e.g., dyes, pigments)

The chromophoric properties of aromatic amines and their derivatives make them important precursors in the synthesis of coloring agents. The parent acid is noted for its use in the dyestuff industry. indiamart.com The amino group on the benzene ring is a key feature (an auxochrome) that can be diazotized and coupled to other aromatic systems to form highly colored azo dyes. The halogen substituents can modify the color and improve properties like lightfastness. Therefore, this compound is a potential precursor for creating specialty dyes and pigments with specific, tailored characteristics.

Q & A

Q. What are the key considerations for optimizing the synthesis of Ethyl 2-amino-4-bromo-5-chlorobenzoate?

The synthesis involves sequential functionalization of the benzoate scaffold. Critical steps include:

  • Halogenation sequence : Bromination at the 4-position typically precedes chlorination at the 5-position to avoid steric hindrance and ensure regioselectivity .
  • Amino group protection : Acetylation or tert-butoxycarbonyl (Boc) protection is recommended to prevent side reactions during halogenation .
  • Esterification : Ethyl ester formation via acid-catalyzed esterification under anhydrous conditions minimizes hydrolysis .
    Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>97%) using high-performance liquid chromatography (HPLC) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Combine spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm for bromo/chloro-substituted benzene) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in bond lengths/angles, particularly for halogen and amino group orientations .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (expected m/z ~292–294 for [M+H]+^+) .

Q. What purification strategies are effective for isolating this compound?

  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) at 0–5°C to exploit solubility differences .
  • Column chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent for removing unreacted intermediates .
  • Quality control : Purity >97% is critical for reproducibility; verify via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in spectroscopic interpretations of this compound?

Discrepancies between NMR and computational models often arise from dynamic effects (e.g., rotational barriers). For example:

  • Hydrogen bonding : X-ray structures reveal intramolecular N–H···O interactions between the amino and ester groups, stabilizing specific conformations not evident in solution-phase NMR .
  • Halogen positioning : Crystallographic data (e.g., Acta Cryst. reports) confirm bromine and chlorine occupy ortho/para positions relative to the ester group, resolving ambiguities in NOESY spectra .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • DFT calculations : Use B3LYP/6-311+G(d,p) to model Suzuki-Miyaura coupling reactivity. Bromine at the 4-position shows higher electrophilicity (Fukui f+f^+ = 0.15) than chlorine, favoring Pd-catalyzed coupling .
  • Solvent effects : PCM models in Gaussian 09 predict THF or DMF as optimal solvents for minimizing side reactions (e.g., ester hydrolysis) .

Q. How can researchers address low yields in the catalytic functionalization of this compound?

  • Catalyst screening : Test Pd(PPh3_3)4_4 vs. PdCl2_2(dppf) for coupling efficiency. The latter reduces dehalogenation side reactions .
  • Temperature optimization : Lower reaction temperatures (50–60°C) improve selectivity for aryl-aryl bond formation over ester decomposition .
  • Additives : Add K2_2CO3_3 or Cs2_2CO3_3 to stabilize intermediates and enhance turnover .

Q. What are the challenges in analyzing hydrogen-bonding networks in this compound crystals?

  • Graph-set analysis : Use Etter’s formalism to classify motifs (e.g., R22(8)R_2^2(8) for dimeric N–H···O interactions). Ambiguities arise when multiple donors/acceptors compete .
  • Thermal motion : High-resolution data (<1.0 Å) are required to distinguish static disorder from dynamic motion in amino group orientations .

Q. How does substituent electronic effects influence the pharmacological activity of this compound analogs?

  • QSAR models : Hammett σ constants predict that electron-withdrawing groups (e.g., Br, Cl) enhance binding to targets like kinase enzymes by increasing electrophilicity .
  • Bioisosteric replacement : Replace bromine with CF3_3 to maintain steric bulk while altering metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.